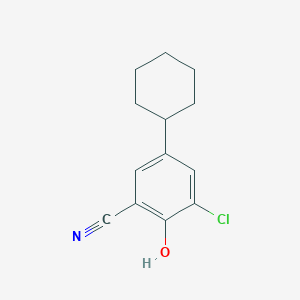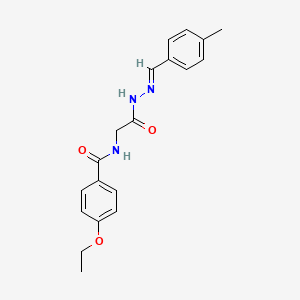
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a mouthful, but let’s break it down. It belongs to the class of thiazole derivatives and contains several functional groups.
- The core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a pyrrole ring (a five-membered heterocycle containing nitrogen).
- The substituents include a 4-butoxybenzoyl group, a 4-methoxyphenyl group, and a methyl ester at the 5-position of the thiazole ring.
- Overall, it’s a complex molecule with potential biological activity.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
- Given its functional groups, Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate could undergo various reactions:
Oxidation: Oxidative processes could modify the benzoyl or thiazole moieties.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Nucleophilic substitutions at various positions.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science or as a precursor for drug development.
Wirkmechanismus
- Unfortunately, specific information on its mechanism of action is scarce. It likely interacts with cellular targets (enzymes, receptors) or modulates signaling pathways.
- Further research would be needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other thiazole derivatives or pyrrole-containing molecules.
- Highlighting its uniqueness would require a detailed comparison with specific analogs, which would need further investigation.
Eigenschaften
CAS-Nummer |
617694-46-9 |
|---|---|
Molekularformel |
C28H28N2O7S |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O7S/c1-5-6-15-37-20-13-9-18(10-14-20)23(31)21-22(17-7-11-19(35-3)12-8-17)30(26(33)24(21)32)28-29-16(2)25(38-28)27(34)36-4/h7-14,22,31H,5-6,15H2,1-4H3/b23-21+ |
InChI-Schlüssel |
NJBYWXOULUWFJQ-XTQSDGFTSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009655.png)
![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
